![molecular formula C13H13NO3 B1602266 Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 99027-88-0](/img/structure/B1602266.png)
Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Overview
Description
“Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is a chemical compound with the molecular formula C₁₃H₁₃NO₃ . It has been studied for its potential as an ion uptake system .
Synthesis Analysis
This compound can be prepared from cyclopentadiene and chloronitroso cyclohexane in ethanol . The synthesis process involves a one-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene .Molecular Structure Analysis
The molecular weight of “Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is 231.24 g/mol . The structure of this compound includes a bicyclic system with an oxygen and a nitrogen atom incorporated into the ring .Chemical Reactions Analysis
The compound has been used in mass spectrometric doping studies with lithium, sodium, potassium, and silver ions . The studies showed a clear preference for lithium complexation .Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry condition at 2-8°C . It has a molecular weight of 231.24 g/mol .Scientific Research Applications
Ion Uptake Systems
The compound has been shown to form linker generated duplexes capable of positioning four oxygen atoms within the cavity, making it an excellent ion uptake system . This property is particularly useful in the development of selective ion sensors and separators. For example, mass spectrometric doping studies have demonstrated a clear preference for lithium complexation, suggesting potential applications in lithium-ion battery technology .
Synthesis of Tropane Alkaloids
Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate plays a role in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, indicating the compound’s relevance in pharmaceutical research and drug synthesis .
Mechanism of Action
Target of Action
Mode of Action
The exact mode of action of Benzyl 2-oxa-3-azabicyclo[22Similar compounds have been shown to react with various electrophilic reagents to give addition products .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
properties
IUPAC Name |
benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(14-11-6-7-12(8-11)17-14)16-9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHWWBNEOOVFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1ON2C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578550 | |
Record name | Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
CAS RN |
99027-88-0 | |
Record name | Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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